molecular formula C22H22NO+ B15031635 4,4-Bis(3-phenylprop-2-yn-1-yl)morpholin-4-ium

4,4-Bis(3-phenylprop-2-yn-1-yl)morpholin-4-ium

Cat. No.: B15031635
M. Wt: 316.4 g/mol
InChI Key: OYTHDFVBFKVFLK-UHFFFAOYSA-N
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Description

4,4-Bis(3-phenylprop-2-yn-1-yl)morpholin-4-ium is a quaternary ammonium compound featuring a morpholine ring substituted with two 3-phenylprop-2-yn-1-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Bis(3-phenylprop-2-yn-1-yl)morpholin-4-ium typically involves the reaction of morpholine with 3-phenylprop-2-yn-1-yl bromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of morpholine attacks the carbon atom of the bromide, resulting in the formation of the quaternary ammonium compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4,4-Bis(3-phenylprop-2-yn-1-yl)morpholin-4-ium undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of new quaternary ammonium compounds with different substituents.

Scientific Research Applications

4,4-Bis(3-phenylprop-2-yn-1-yl)morpholin-4-ium has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in cycloaddition reactions.

    Biology: Investigated for its potential as an antimicrobial agent due to its quaternary ammonium structure.

    Medicine: Explored for its potential use in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-Bis(3-phenylprop-2-yn-1-yl)morpholin-4-ium involves its interaction with biological membranes. The quaternary ammonium structure allows it to disrupt cell membranes, leading to cell lysis. This property is particularly useful in its antimicrobial applications .

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Bis(3-phenylprop-2-yn-1-yl)piperidinium
  • 4,4-Bis(3-phenylprop-2-yn-1-yl)ammonium

Uniqueness

4,4-Bis(3-phenylprop-2-yn-1-yl)morpholin-4-ium is unique due to its morpholine ring, which imparts different chemical and physical properties compared to similar compounds with piperidine or ammonium structures. The presence of the morpholine ring can influence the compound’s reactivity and interaction with biological systems .

Properties

Molecular Formula

C22H22NO+

Molecular Weight

316.4 g/mol

IUPAC Name

4,4-bis(3-phenylprop-2-ynyl)morpholin-4-ium

InChI

InChI=1S/C22H22NO/c1-3-9-21(10-4-1)13-7-15-23(17-19-24-20-18-23)16-8-14-22-11-5-2-6-12-22/h1-6,9-12H,15-20H2/q+1

InChI Key

OYTHDFVBFKVFLK-UHFFFAOYSA-N

Canonical SMILES

C1COCC[N+]1(CC#CC2=CC=CC=C2)CC#CC3=CC=CC=C3

Origin of Product

United States

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